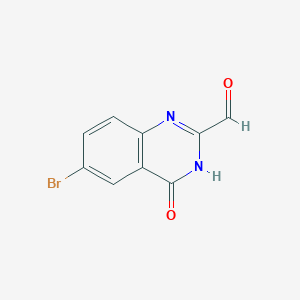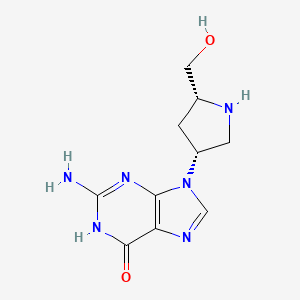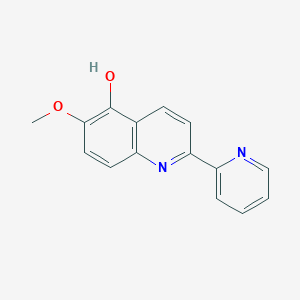![molecular formula C11H16N4O3 B11864455 tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11864455.png)
tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate: is a chemical compound with the molecular formula C11H16N4O3 and a molecular weight of 252.27 g/mol .
Vorbereitungsmethoden
The synthesis of tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate typically involves the following steps :
Formation of the pyrazolopyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrazine ring system.
Introduction of the tert-butyl carbamate group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate has several scientific research applications, including :
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Biological Research: Researchers use this compound to study its effects on biological systems, including its interactions with proteins and enzymes.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate can be compared with other similar compounds in the pyrazolopyrazine family . Some similar compounds include:
tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate: This compound has a similar structure but differs in the ring system, which may lead to different biological activities.
tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-yl)carbamate: Another similar compound with variations in the ring system, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the tert-butyl carbamate group, which contribute to its distinct chemical and biological characteristics .
Eigenschaften
Molekularformel |
C11H16N4O3 |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
tert-butyl N-(4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-3-yl)carbamate |
InChI |
InChI=1S/C11H16N4O3/c1-11(2,3)18-10(17)14-7-6-13-15-5-4-12-9(16)8(7)15/h6H,4-5H2,1-3H3,(H,12,16)(H,14,17) |
InChI-Schlüssel |
ISKGFADPAQCVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C2C(=O)NCCN2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


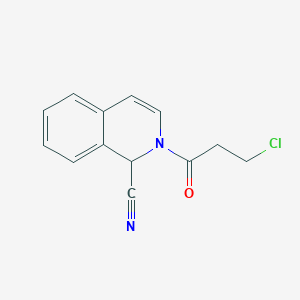

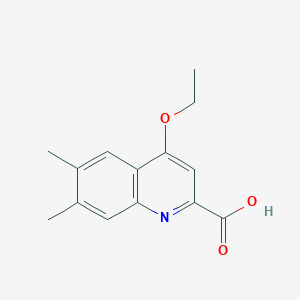
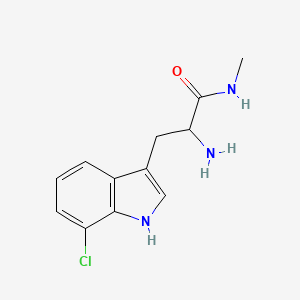
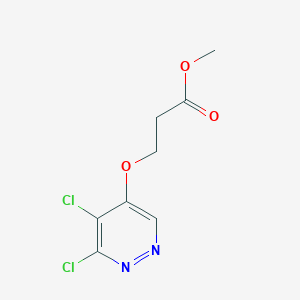
![4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol](/img/structure/B11864384.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one](/img/structure/B11864392.png)
![Indolo[2,3-b]carbazole](/img/structure/B11864400.png)
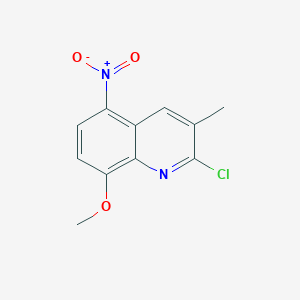
![5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B11864414.png)
